![molecular formula C13H15BrN2O2 B1440409 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide CAS No. 1138442-75-7](/img/structure/B1440409.png)
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
Vue d'ensemble
Description
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is a specialty product used for proteomics research . It is an important raw material and is used as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular formula of 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is C13H15BrN2O2 . The molecular weight is 311.17 .Physical And Chemical Properties Analysis
The compound is insoluble in water . Its molecular weight is 311.17 .Applications De Recherche Scientifique
Pharmaceutical Intermediates
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide: is primarily used as a raw material in the synthesis of pharmaceutical intermediates . These intermediates are crucial components in the development of active pharmaceutical ingredients (APIs). The compound’s structural framework allows for the introduction of various functional groups, enabling the synthesis of a diverse range of medicinal compounds.
Proteomics Research
This compound has been identified as a specialty product for proteomics research . Proteomics, the large-scale study of proteins, is essential for understanding the structure, function, and interactions of proteins within a biological system. The compound’s reactivity and structural properties make it valuable for modifying proteins or peptides in proteomics studies.
Polymer Science
In polymer science, 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide serves as a building block for creating novel polymers with specific characteristics . Its incorporation into polymer chains can influence the physical properties of the material, such as thermal stability, rigidity, and solubility.
Optoelectronics
The compound is utilized in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) . Its molecular structure can be part of the synthesis of materials that exhibit thermally activated delayed fluorescence (TADF), which is a key property in the efficiency of OLEDs.
Catalysis
In catalysis, 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide may be used to facilitate various chemical reactions . While specific applications in catalysis were not directly found, the related structural analogs are known to be involved in catalytic processes, suggesting potential utility in this area.
Cross-Coupling Reactions
This compound is potentially involved in cross-coupling reactions, which are a subset of organic reactions that create new carbon-carbon bonds, carbon-nitrogen bonds, and other types of bonds . These reactions are fundamental in the synthesis of complex organic molecules and have wide applications in medicinal chemistry, agrochemicals, and material science.
Propriétés
IUPAC Name |
2-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-5-3-10(4-6-11)13(18)16-7-1-2-8-16/h3-6H,1-2,7-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPMAPTOCYFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



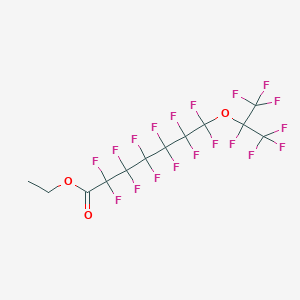
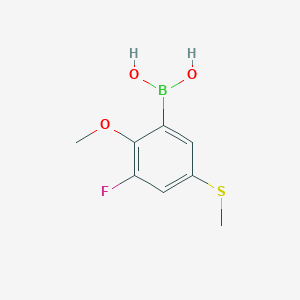
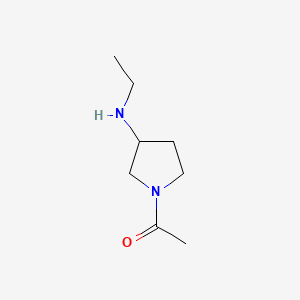
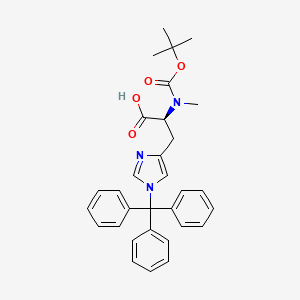
![{4-[2-(Dimethylamino)ethyl]phenyl}methanamine](/img/structure/B1440332.png)
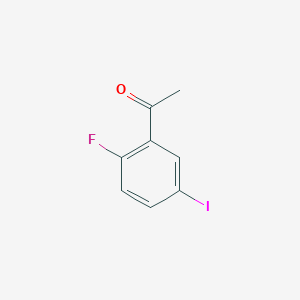

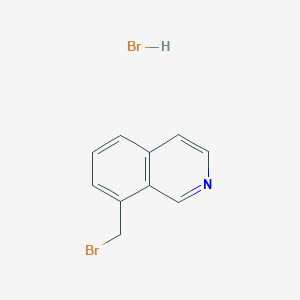
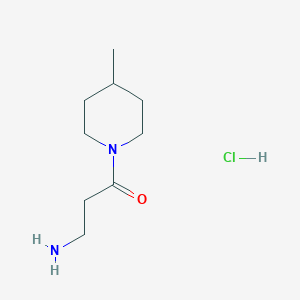
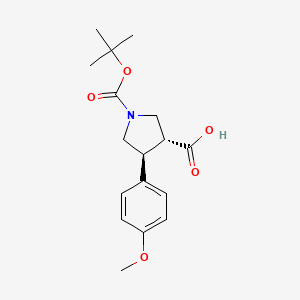
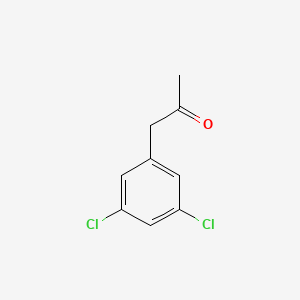

![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)
